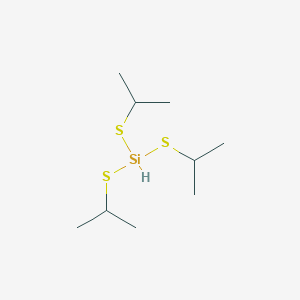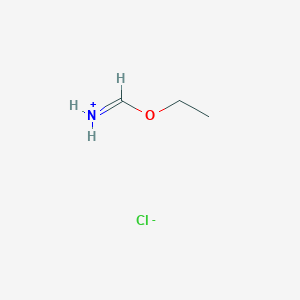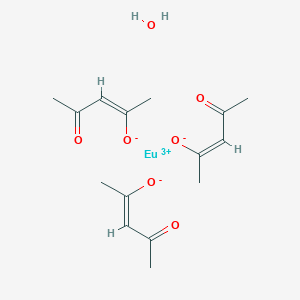
dichloroplatinum;2-pyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the PubChem Compound ID 3650474 is a chemical entity with significant relevance in various scientific fields. This compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for such compounds generally involve scaling up laboratory procedures to meet commercial demands. This includes optimizing reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
The compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
The compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine has diverse applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be involved in biochemical assays and studies related to cellular processes.
Industry: It can be used in the production of materials, chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Understanding the compound’s mechanism of action is crucial for its application in drug development and therapeutic research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to PubChem dichloroplatinum;2-pyridin-2-ylpyridine include those with analogous structures or functional groups. These compounds may share similar chemical properties and reactivity patterns.
Uniqueness
The uniqueness of PubChem this compound lies in its specific structure and the resulting chemical and biological properties. This uniqueness makes it valuable for particular applications where other compounds may not be as effective .
Conclusion
The compound with PubChem this compound is a versatile chemical entity with significant importance in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














